

A Comparative Purity Benchmark of Commercially Sourced Tubotaiwine

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Compound of Interest		
Compound Name:	Tubotaiwine	
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For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount to achieving reliable and reproducible experimental results. This guide provides a comparative benchmark for the purity of commercially available **Tubotaiwine**, an indole alkaloid with a range of reported biological activities, including antiplasmodial, antileishmanial, and analgesic properties.[1] The data presented herein is a synthesis of typical purity levels advertised by various suppliers and is intended to serve as a reference for procurement decisions. Accompanying this guide are detailed experimental protocols for purity assessment and visualizations to clarify workflows and biological pathways.

Comparative Purity and Supplier Overview

The purity of **Tubotaiwine** from commercial suppliers is typically determined using a combination of analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] While batch-specific purity can vary, the following table summarizes the typical purity specifications and analytical methods cited by various vendors.



Supplier (Hypothetical)	Advertised Purity	Analytical Methods Used	Price Range (per mg)
Vendor A	>98%	HPLC, MS, ¹ H-NMR	
Vendor B	95% - 99%	HPLC-DAD and/or HPLC-ELSD, MS, NMR[2]	\$
Vendor C	≥97.5%	HPLC, MS	
Vendor D	>99% (Reference Standard)	qNMR, HPLC, MS	

Note: Price ranges are relative and subject to change based on quantity, batch, and market conditions. Researchers are advised to request a Certificate of Analysis (CoA) for specific batch information before purchase.

Experimental Protocols for Purity Determination

To independently verify the purity of a commercial sample of **Tubotaiwine**, the following protocols are recommended. These methods are standard in the field of analytical chemistry for the purity assessment of organic compounds.[3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method quantifies the main compound and detects impurities that absorb UV light.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode-Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).



Reagents:

- Acetonitrile (ACN), HPLC grade.
- Water, HPLC grade.
- Formic acid (FA), analytical grade.
- **Tubotaiwine** sample and reference standard.

Procedure:

- · Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic acid in Water.
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Standard and Sample Preparation:
 - Prepare a stock solution of the **Tubotaiwine** reference standard at 1 mg/mL in a 50:50 mixture of ACN and water.
 - Prepare the commercial **Tubotaiwine** sample at the same concentration.
 - Filter all solutions through a 0.22 μm syringe filter before injection.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL.
 - Column Temperature: 25°C.
 - o Detection Wavelength: 254 nm and 280 nm.
 - Gradient Elution:



Time (min)	% Mobile Phase B
0	20
20	80
25	80
26	20

| 30 | 20 |

Data Analysis:

- The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Purity (%) = (Area of **Tubotaiwine** Peak / Total Area of All Peaks) x 100.

Mass Spectrometry (MS) for Identity Confirmation

MS is used to confirm the molecular weight of **Tubotaiwine** (C₂₀H₂₄N₂O₂, MW: 324.42 g/mol) [2][4] and to identify potential impurities.

Instrumentation:

• Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Procedure:

- LC Separation: Use the same HPLC conditions as described above.
- MS Detection:
 - Ionization Mode: Positive ESI.
 - Mass Range: m/z 100-1000.



 Analysis: Look for the protonated molecule [M+H]⁺ at m/z 325.4. Analyze other peaks in the chromatogram to identify potential impurities by their mass-to-charge ratio.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary ratio method for determining the absolute purity of a compound without needing a specific reference standard of the same compound.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher).
- · High-precision analytical balance.

Reagents:

- Deuterated solvent (e.g., DMSO-d₆).
- Certified internal standard (e.g., maleic acid).
- **Tubotaiwine** sample.

Procedure:

- Sample Preparation:
 - Accurately weigh a specific amount of the **Tubotaiwine** sample and the internal standard into the same vial.
 - Dissolve the mixture in a precise volume of the deuterated solvent.
- NMR Data Acquisition:
 - Acquire a ¹H-NMR spectrum with parameters ensuring full relaxation of all relevant signals (e.g., long relaxation delay D1).
- Data Analysis:
 - Integrate a well-resolved signal of **Tubotaiwine** and a signal of the internal standard.



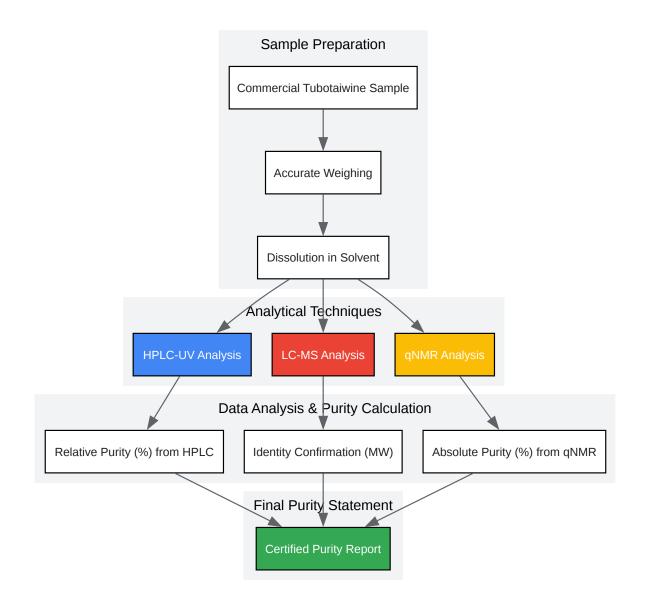
 Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and the weighed masses.

Visualizations

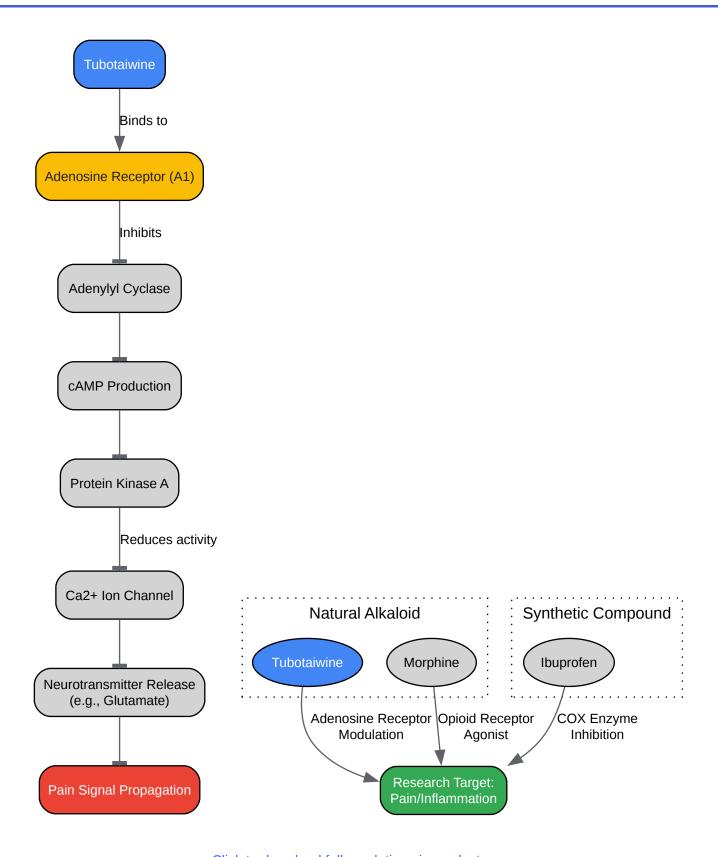
Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the experimental work for determining the purity of a **Tubotaiwine** sample.









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